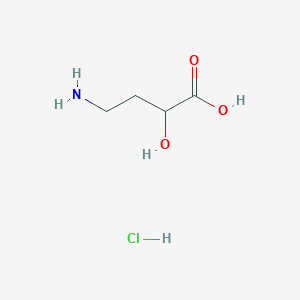
Sodium (R,Z)-12-hydroxyoctadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a sodium salt of a fatty acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate typically involves the saponification of oleic acid. The process begins with the hydroxylation of oleic acid to introduce a hydroxyl group at the 12th carbon position. This is followed by neutralization with sodium hydroxide to form the sodium salt.
Hydroxylation: Oleic acid is reacted with a hydroxylating agent such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group.
Neutralization: The hydroxylated oleic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and consistent reaction conditions.
Temperature Control: Maintaining an optimal temperature range to facilitate the hydroxylation and neutralization reactions.
Purification: The final product is purified through filtration and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (R,Z)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 12-keto-octadec-9-enoate or 12-carboxy-octadec-9-enoate.
Reduction: Formation of 12-hydroxyoctadecanoate.
Substitution: Formation of 12-halo-octadec-9-enoate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium (R,Z)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and nutrient uptake.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Wirkmechanismus
The mechanism of action of Sodium (R,Z)-12-hydroxyoctadec-9-enoate is primarily attributed to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium Oleate: Similar to Sodium (R,Z)-12-hydroxyoctadec-9-enoate but lacks the hydroxyl group at the 12th position.
Sodium Laurate: A shorter chain fatty acid salt used in personal care products.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its counterparts.
Eigenschaften
Molekularformel |
C18H33NaO3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
sodium;12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
IJRHDFLHUATAOS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


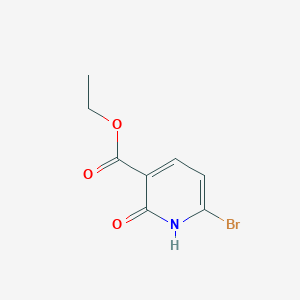

![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)
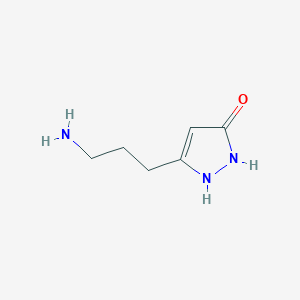
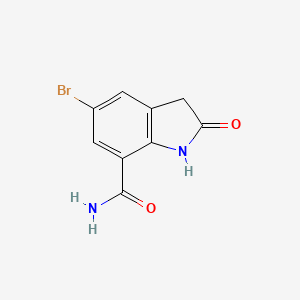
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

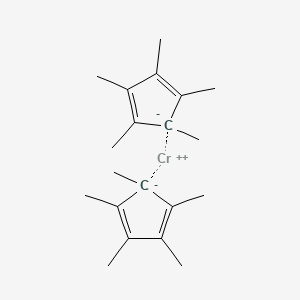
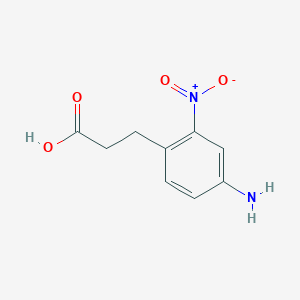
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
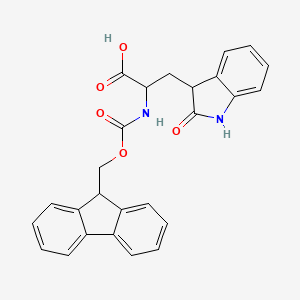
![tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12510825.png)

